2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound notable for its structural intricacies and potential applications in scientific research. It is classified under the category of heterocyclic compounds due to the presence of multiple ring structures, including a thiophene ring and a pyrimidine ring. The molecular formula for this compound is C22H21N3O3S2, with a molecular weight of approximately 439.55 g/mol.
The compound has garnered interest for its potential biological activities and is often utilized in various research contexts, particularly in medicinal chemistry and pharmacology.
The synthesis of 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic synthesis techniques. These methods can include:
Each step requires careful optimization of reaction conditions (temperature, solvent choice, and catalysts) to achieve high yields and purity of the final product.
The molecular structure of 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide features several key components:
The InChI representation for this compound is InChI=1S/C22H21N3O3S2/c1-14-5-6-15(23)17(14)19(26)25(18(20(27)28)12-10-13-30-20)21(24)11-9-16(22(25)28)8-7-12/h5-8,10,12-13,20H,2,9,11,14H2,1H3/p+1 .
The reactivity of 2-{2,4-dioxo-3-[2-(thiophen-2-yethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide can be attributed to its various functional groups:
These reactions are essential for exploring the compound's derivatives and understanding its biological activity.
The mechanism of action for 2-{2,4-dioxo-3-[2-(thiophen-2-yethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide is not fully elucidated but may involve:
Further studies using biochemical assays are needed to clarify these mechanisms and their implications in therapeutic contexts.
Key physical and chemical properties of 2-{2,4-dioxo-3-[2-(thiophen-2-yethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide include:
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O3S2 |
| Molecular Weight | 439.55 g/mol |
| Purity | Typically ≥95% |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
| Boiling Point | Not available |
These properties suggest that the compound is likely stable under standard laboratory conditions but may require specific handling due to its complex structure.
Due to its unique structure and potential biological activities, 2-{2,4-dioxo-3-[2-(thiophen-2-yethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide has several scientific applications:
Research into this compound continues to expand its potential applications across various fields in science and medicine.
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1